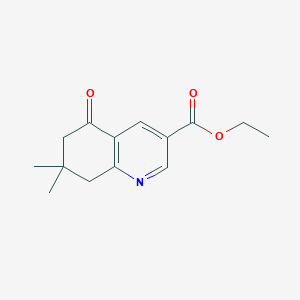

Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

准备方法

合成路线和反应条件: 三氯异氰尿酸通过氰尿酸的氯化合成。 该过程涉及氰尿酸与氯气反应,生成二氯异氰尿酸,然后用氢氧化钠中和生成二氯异氰尿酸钠 .

工业生产方法: 在工业生产中,三氯异氰尿酸通过将氰尿酸溶解在水中,并在受控条件下添加氯气来生产。 得到的二氯异氰尿酸然后过滤并用氢氧化钠中和以获得最终产品 .

化学反应分析

反应类型: 三氯异氰尿酸会发生多种化学反应,包括氧化、还原和取代。 它是一种强氧化剂,与水反应释放氯气,这是其消毒特性的原因 .

常用试剂和条件:

主要产物:

氧化: 单线态氧和其他活性氧物质。

取代: 络盐,例如二氯异氰尿酸铜钠.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has been studied for its efficacy against various bacterial strains. For example, a study demonstrated that modifications to the tetrahydroquinoline structure can enhance antibacterial activity by targeting bacterial cell wall synthesis pathways .

Anticancer Properties

This compound has also shown promise in anticancer research. A study published in a peer-reviewed journal highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation effectively .

Synthetic Organic Chemistry

Building Block in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical reactions such as alkylation and acylation processes. For instance, it can be used to synthesize other bioactive compounds by introducing different functional groups through established synthetic routes .

Materials Science

Polymer Chemistry

The compound has applications in polymer chemistry where it can be used as a monomer in the production of specialty polymers with tailored properties. Its unique structure contributes to the thermal stability and mechanical strength of the resulting polymers. Studies have shown that incorporating such compounds into polymer matrices can enhance their performance characteristics .

Case Studies

作用机制

三氯异氰尿酸通过在与水接触时释放氯气来发挥作用。 氯气作为强氧化剂,破坏微生物的细胞结构,导致其失活或死亡 . 这种机制使三氯异氰尿酸成为有效的消毒剂和杀生物剂。

类似化合物:

- 二氯异氰尿酸钾

- 二氯异氰尿酸钙

- 二氯异氰尿酸锂

- 二氯异氰尿酸钡

比较: 三氯异氰尿酸在水中具有很高的溶解度,并且能够以相对恒定的速率释放氯气,使其比其他类似化合物(如哈拉宗)更有效 . 作为消毒剂的有效性及其在各个领域的广泛应用突出了其多功能性和重要性。

相似化合物的比较

- Potassium dichloroisocyanurate

- Calcium dichloroisocyanurate

- Lithium dichloroisocyanurate

- Barium dichloroisocyanurate

Comparison: Troclosene is unique in its high solubility in water and its ability to release chlorine at a relatively constant rate, making it more efficient than other similar compounds like halazone . Its effectiveness as a disinfectant and its wide range of applications in various fields highlight its versatility and importance.

生物活性

Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS No. 106944-52-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Purity : Typically above 95% in commercial preparations .

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate starting materials followed by cyclization and functional group modifications. Common synthetic routes often utilize readily available precursors from the quinoline family, allowing for the introduction of the carboxylate group at position 3 .

Antioxidant Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

This compound has been investigated for its neuroprotective capabilities. It potentially inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated promising inhibition rates with IC50 values in the low micromolar range .

Anticancer Activity

Some studies have explored the anticancer potential of tetrahydroquinoline derivatives. For example, certain analogues have shown activity against various cancer cell lines with IC50 values indicating significant cytotoxic effects . However, specific data on this compound is limited and warrants further investigation.

Antiviral Properties

Recent research has begun to uncover antiviral activities associated with tetrahydroquinoline derivatives. Preliminary studies suggest that some compounds within this class may exhibit activity against coronaviruses by inhibiting viral replication in cell cultures . However, specific results for this compound remain to be fully characterized.

Case Studies and Research Findings

属性

IUPAC Name |

ethyl 7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-18-13(17)9-5-10-11(15-8-9)6-14(2,3)7-12(10)16/h5,8H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIRHYGGDDMHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544743 | |

| Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106944-52-9 | |

| Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。